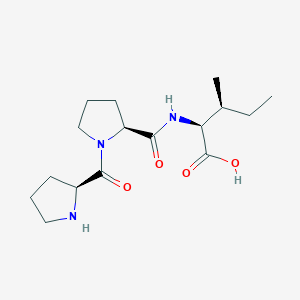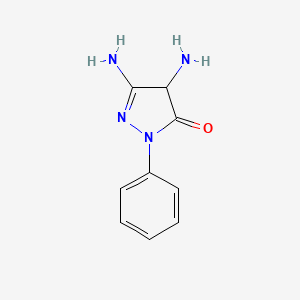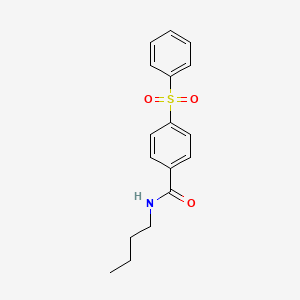![molecular formula C8H15FO3Si B14292173 Ethyl 2-fluoro-3-[(trimethylsilyl)oxy]prop-2-enoate CAS No. 113237-17-5](/img/structure/B14292173.png)
Ethyl 2-fluoro-3-[(trimethylsilyl)oxy]prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-fluoro-3-[(trimethylsilyl)oxy]prop-2-enoate is an organic compound with the molecular formula C8H15FO3Si. This compound is characterized by the presence of a fluoro group, a trimethylsilyl group, and an ester functional group. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-fluoro-3-[(trimethylsilyl)oxy]prop-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-fluoroacrylate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-fluoro-3-[(trimethylsilyl)oxy]prop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.
Hydrolysis: The major product is 2-fluoro-3-[(trimethylsilyl)oxy]propanoic acid.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl 2-fluoro-3-[(trimethylsilyl)oxy]prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of ethyl 2-fluoro-3-[(trimethylsilyl)oxy]prop-2-enoate involves its interaction with various molecular targets. The fluoro group can participate in hydrogen bonding and other interactions, while the ester and trimethylsilyl groups can undergo hydrolysis and other reactions. These interactions and reactions contribute to the compound’s reactivity and utility in various applications.
Comparación Con Compuestos Similares
Ethyl 2-fluoro-3-[(trimethylsilyl)oxy]prop-2-enoate can be compared with similar compounds such as:
Ethyl 2-fluoroacrylate: Lacks the trimethylsilyl group, making it less versatile in certain reactions.
Trimethylsilyl 2-fluoroacrylate: Similar structure but with different reactivity due to the absence of the ethyl ester group.
Ethyl 2-chloro-3-[(trimethylsilyl)oxy]prop-2-enoate: Contains a chloro group instead of a fluoro group, leading to different chemical properties and reactivity.
This compound is unique due to the combination of its functional groups, which provide a balance of reactivity and stability, making it valuable in various chemical and industrial applications.
Propiedades
Número CAS |
113237-17-5 |
|---|---|
Fórmula molecular |
C8H15FO3Si |
Peso molecular |
206.29 g/mol |
Nombre IUPAC |
ethyl 2-fluoro-3-trimethylsilyloxyprop-2-enoate |
InChI |
InChI=1S/C8H15FO3Si/c1-5-11-8(10)7(9)6-12-13(2,3)4/h6H,5H2,1-4H3 |
Clave InChI |
AEUWONBMANAZOH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=CO[Si](C)(C)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diphosphene, bis[2,4,6-tris(trifluoromethyl)phenyl]-](/img/structure/B14292090.png)
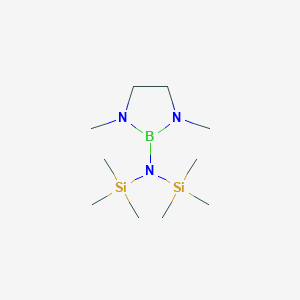
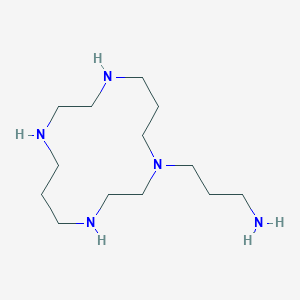
![4-[(5-Methylheptyl)oxy]-4'-octyl-1,1'-biphenyl](/img/structure/B14292103.png)
![Hydrazinecarboxamide, 2-[1-(2-chlorophenyl)ethylidene]-](/img/structure/B14292108.png)
![3-Acetyl-2-methyl-12H-indolo[2,3-a]quinolizin-5-ium chloride](/img/structure/B14292111.png)
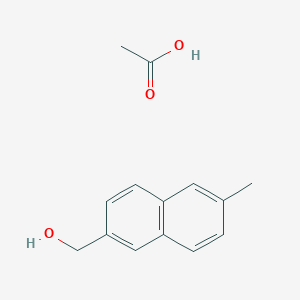
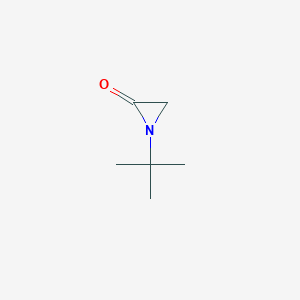

![7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3(2H)-thione](/img/structure/B14292152.png)
